molecular formula C6H13Br2N B1376070 2-Bromocyclohexan-1-amine hydrobromide CAS No. 1384428-06-1

2-Bromocyclohexan-1-amine hydrobromide

Cat. No.: B1376070
CAS No.: 1384428-06-1
M. Wt: 258.98 g/mol
InChI Key: OHRFSRLWUIONFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromocyclohexan-1-amine hydrobromide (BCH) is an organic compound that has been used in a variety of scientific research applications due to its unique properties. BCH is a crystalline solid that is soluble in water, ethanol, and other organic solvents. It has a molecular weight of 253.99 g/mol and a melting point of 221.5 °C. BCH has a wide range of applications in the field of chemistry, such as in the synthesis of other compounds, as a catalyst, and as a reagent. In addition, BCH has been used in a variety of scientific research applications, such as in the study of biochemical and physiological effects.

Scientific Research Applications

2-Bromocyclohexan-1-amine hydrobromide has been used in a variety of scientific research applications, such as in the study of biochemical and physiological effects. It has been used as a reagent in the synthesis of other compounds, as a catalyst in organic synthesis, and as a tool for studying enzyme kinetics. This compound has also been used in the study of the structure and function of proteins, and in the study of the structure and function of DNA.

Mechanism of Action

2-Bromocyclohexan-1-amine hydrobromide acts as an inhibitor of enzymes that are involved in the metabolism of drugs and other compounds. It binds to the active site of the enzyme, preventing it from catalyzing the reaction. This inhibition of the enzyme prevents the breakdown of the drug or other compound, allowing it to remain in the body longer and have a greater effect.
Biochemical and Physiological Effects
This compound has been used in the study of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, as well as to inhibit the activity of enzymes involved in the synthesis of proteins. In addition, this compound has been shown to interact with receptors in the body, modulating their activity. This has been used to study the effects of drugs on the body, as well as to study the effects of hormones on the body.

Advantages and Limitations for Lab Experiments

2-Bromocyclohexan-1-amine hydrobromide has several advantages when used in lab experiments. It is a readily available and inexpensive reagent, and it is relatively easy to synthesize. In addition, it is soluble in water, ethanol, and other organic solvents, making it easy to use in a variety of experiments. However, this compound is also limited in that it is not very stable, and it has a low solubility in some solvents.

Future Directions

There are several potential future directions for 2-Bromocyclohexan-1-amine hydrobromide. It could be used in the study of drug metabolism, as well as in the study of the structure and function of proteins and DNA. In addition, it could be used in the development of new drugs or other compounds, as well as in the development of new catalysts or reagents. Finally, it could be used in the study of the effects of hormones on the body, or in the study of the effects of environmental pollutants on the body.

Properties

IUPAC Name

2-bromocyclohexan-1-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BrN.BrH/c7-5-3-1-2-4-6(5)8;/h5-6H,1-4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHRFSRLWUIONFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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